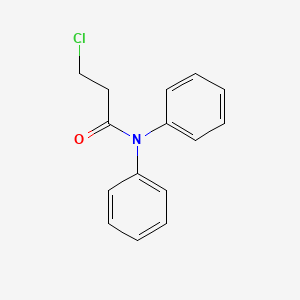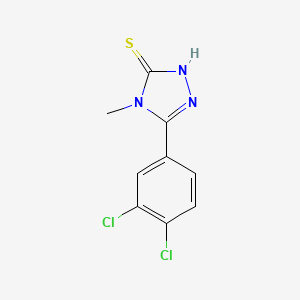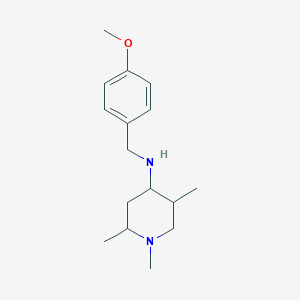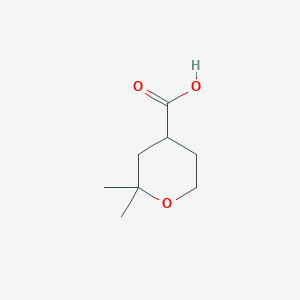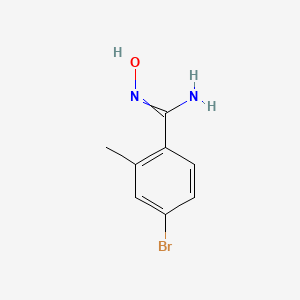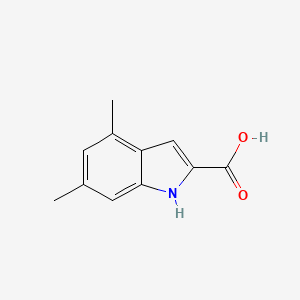
4,6-dimethyl-1H-indole-2-carboxylic Acid
Übersicht
Beschreibung
4,6-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a known class of plant auxins. Auxins are a group of plant hormones that play an essential role in coordinating various growth and behavioral processes in the plant's life cycle. The indole-2-carboxylic acid derivatives form stable metal complexes in plant tissues, which are significant for their biological activity .
Synthesis Analysis
The synthesis of indole-2-carboxylic acid derivatives, such as 4,6-dimethyl-1H-indole-2-carboxylic acid, can be related to the methods described for the synthesis of chloromethyl-1H-indole-2-carboxylates. These intermediates are synthesized by the elimination of SO2 from 2-ethoxycarbonyl-1H-indole-4- or 6-methanesulfonic acids, which are accessible through Fischer-type indolization . Although the papers provided do not directly describe the synthesis of 4,6-dimethyl-1H-indole-2-carboxylic acid, the methods could be adapted for its synthesis by introducing methyl groups at the appropriate positions on the indole ring.
Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid derivatives is characterized by the presence of the indole ring system and a carboxylic acid group. In the case of indole-3-carboxylic acid, the crystal structure reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . While this information pertains to the 3-position isomer, it provides insight into the potential hydrogen bonding and dimerization that could be expected in the 2-position isomers as well.
Chemical Reactions Analysis
Indole-2-carboxylic acid and its derivatives are known to form metal complexes, as evidenced by the study of their interactions with various metal ions such as copper(II), cobalt(II), and nickel(II) . These complexes are characterized by their thermal, spectroscopic, and magnetic properties. The formation of these complexes does not involve the indole nitrogen but rather the carboxylic oxygen atoms, indicating the carboxylic acid function's role in metal coordination.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-2-carboxylic acid derivatives are influenced by their ability to form metal complexes and their molecular structure. The spectroscopic data from the metal complexes provide insights into the coordination geometry and the nature of the ligand-metal interactions . The crystal structure of indole-3-carboxylic acid suggests that similar indole-2-carboxylic acid derivatives may also exhibit significant hydrogen bonding, which can affect their solubility, melting points, and other physical properties .
Wissenschaftliche Forschungsanwendungen
Oxidation Chemistry
4,6-Dimethyl-1H-indole-2-carboxylic acid's oxidation chemistry has been explored in various aqueous solutions. This research provides insights into the electrooxidation process and the products formed, such as different dioxindoles and dimers, which are essential for understanding its chemical behavior and potential applications in synthesis and analytical chemistry (Goyal & Sangal, 2005).
Oligomerization and Chemical Reactions
The compound has been involved in studies related to oligomerization with thiols, revealing a range of chemical reactions and products. This research is crucial for developing new synthetic routes and understanding the compound's behavior in complex chemical environments (Mutulis et al., 2008).
Condensation Reactions
Research on condensation reactions involving carboxylic acids and indole derivatives, including 4,6-dimethyl-1H-indole-2-carboxylic acid, has been conducted. This research is significant for synthetic chemistry, offering new methods for acylation and understanding the reactivity of indole derivatives (Umehara, Ueda, & Tokuyama, 2016).
Application in Cancer Detection
A notable application of a related compound, a water-soluble indole derivative, has been in the development of molecular-based beacons for cancer detection. This research shows the potential of indole derivatives in biomedical applications and optical imaging (Pham, Medarova, & Moore, 2005).
Allosteric Inhibition in Biochemistry
4,6-Dimethyl-1H-indole-2-carboxylic acid has been studied as an allosteric inhibitor of fructose-1,6-bisphosphatase, with implications for drug design and understanding of metabolic pathways (Wright et al., 2003).
Synthesis and Antioxidant Properties
Studies have been conducted on the synthesis of derivatives of 4,6-dimethyl-1H-indole-2-carboxylic acid and their antioxidant properties. This research is significant for pharmaceutical and medicinal chemistry, exploring the potential health benefits of these compounds (Bingul et al., 2019).
Synthetic Intermediates
Research has also focused on the creation of synthetic intermediates from derivatives of 4,6-dimethyl-1H-indole-2-carboxylic acid, which are valuable for further chemical synthesis and understanding the versatility of indole compounds (Pete & Parlagh, 2003).
Safety And Hazards
As with any chemical compound, it’s important to handle indole derivatives with care. They can pose various hazards, such as being harmful if swallowed or inhaled, causing skin irritation, serious eye irritation, and may cause respiratory irritation2.
Zukünftige Richtungen
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities3.
Please note that this information is general and may not apply specifically to “4,6-dimethyl-1H-indole-2-carboxylic Acid”. For more accurate information, further research is needed. If you have access to a chemical database or a scientific research tool, you might be able to find more specific information there. If you’re working in a lab, always consult the material safety data sheet (MSDS) for information on the compound’s hazards and handling procedures.
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYVQGVACIBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392537 | |
| Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indole-2-carboxylic Acid | |
CAS RN |
383132-27-2 | |
| Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

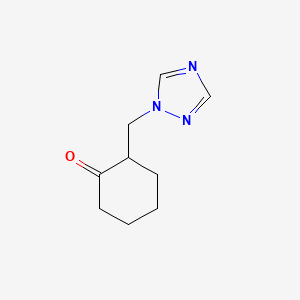
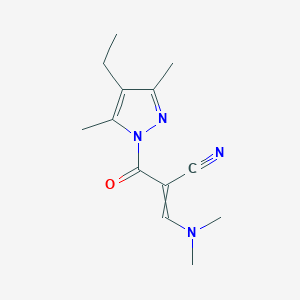
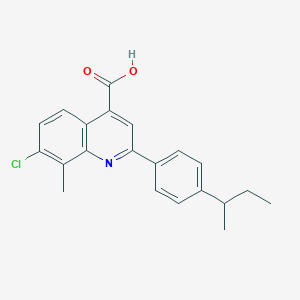
![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)

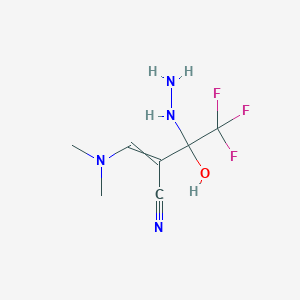
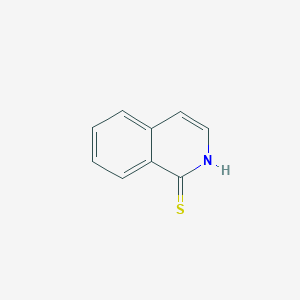
![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)
